molecular formula C19H22N6O5 B2874859 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034539-19-8

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2874859
CAS No.: 2034539-19-8
M. Wt: 414.422
InChI Key: CGGUKFLCEDRJAX-UHFFFAOYSA-N
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a triazine-linked carboxamide scaffold. Its structure incorporates two methoxy-substituted aromatic systems: a 2,5-dimethoxyphenyl group at position 3 of the pyrazole ring and a 4,6-dimethoxy-1,3,5-triazinylmethyl moiety at the carboxamide nitrogen.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O5/c1-25-14(9-13(24-25)12-8-11(27-2)6-7-15(12)28-3)17(26)20-10-16-21-18(29-4)23-19(22-16)30-5/h6-9H,10H2,1-5H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGUKFLCEDRJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3=NC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring and a triazine moiety. Its molecular formula is C16H20N4O4C_{16}H_{20}N_4O_4, and it possesses unique properties that contribute to its biological effects.

Research indicates that compounds with pyrazole and triazine structures often exhibit various biological activities due to their ability to interact with multiple biological targets. The following mechanisms have been identified:

  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds similar to the target compound demonstrated significant inhibition of these cytokines in vitro at concentrations as low as 10 µM .
  • Antimicrobial Properties : The presence of the pyrazole ring enhances the compound's ability to combat bacterial strains. In studies, related pyrazole derivatives exhibited promising antimicrobial activity against Escherichia coli and Staphylococcus aureus .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description Reference
Anti-inflammatoryInhibits TNF-α and IL-6 production
AntimicrobialEffective against various bacterial strains
CytotoxicityExhibits cytotoxic effects on cancer cell lines
NeuroprotectivePotential protective effects against neurotoxicity

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. Compounds showed up to 85% inhibition of TNF-α at 10 µM concentration compared to standard drugs like dexamethasone .
  • Antimicrobial Testing : In vitro studies demonstrated that pyrazole derivatives exhibited significant antibacterial activity against Bacillus subtilis and E. coli, with some compounds showing over 90% inhibition at specific concentrations .
  • Cytotoxicity Evaluation : Research on related compounds revealed notable cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Pyrazole Carboxamide Derivatives

Pyrazole carboxamides are a well-studied class of compounds due to their diverse pharmacological activities. The synthesis and characterization of structurally related compounds in (e.g., derivatives 3a–3p ) highlight key differences in substituent effects on physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent Effects on Pyrazole Carboxamides
Compound ID Substituents (R1, R2) Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR/MS) Reference
Target Compound 2,5-dimethoxyphenyl, triazinylmethyl N/A N/A Not reported in evidence N/A
3a Phenyl, phenyl 68 133–135 δ 8.12 (s, 1H), [M+H]+ 403.1
3b 4-Cl-phenyl, phenyl 68 171–172 IR 2230 cm⁻¹ (CN), [M+H]+ 437.1
3c p-Tolyl, phenyl 62 123–125 δ 2.42 (s, CH3), [M+H]+ 417.1
3d 4-F-phenyl, phenyl 71 181–183 [M+H]+ 421.0 (Cl/F isotopic pattern)

Key Observations :

Methoxy vs. Halogen Effects : The target compound’s methoxy groups may enhance solubility compared to halogenated analogs (e.g., 3b , 3d ), as methoxy groups reduce crystallinity and increase hydrophilicity.

Triazine vs.

Comparison with Pyrazole Carbothioamide Derivatives

describes pyrazole carbothioamides, which differ from the target compound in their functional groups (carbothioamide vs. carboxamide). These derivatives exhibit distinct biological activities due to sulfur’s electronegativity and polarizability.

Table 2: Functional Group Comparison
Compound Class Functional Group Key Properties Biological Relevance Reference
Target Compound Carboxamide Hydrogen-bond donor/acceptor, moderate logP Enzyme inhibition (hypothesized) N/A
Derivatives Carbothioamide Increased lipophilicity, sulfur-mediated reactivity Anticancer, antimicrobial activities

Key Observations :

Bioactivity : Carbothioamides in show enhanced antimicrobial activity compared to carboxamides, likely due to sulfur’s interaction with thiol-containing enzymes .

Stability : The target compound’s carboxamide group may offer better metabolic stability than carbothioamides, which are prone to oxidation.

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